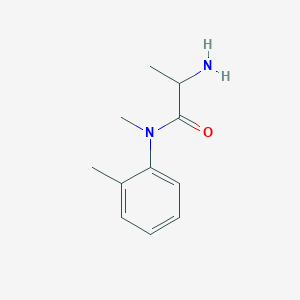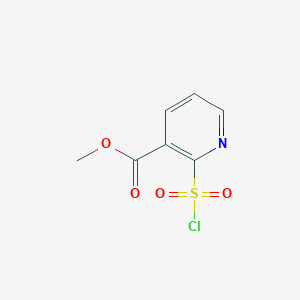
2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide is an organic compound with the molecular formula C15H14INO2 It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide typically involves the following steps:
Iodination: The starting material, 4-methoxyaniline, is iodinated using iodine and an oxidizing agent such as sodium nitrite in an acidic medium to form 2-iodo-4-methoxyaniline.
Acylation: The iodinated product is then acylated with benzoyl chloride in the presence of a base like pyridine to form 2-iodo-N-(4-methoxyphenyl)benzamide.
Methylation: Finally, the benzamide is methylated using methyl iodide and a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Major Products
Substitution: Products such as 2-azido-N-(4-methoxyphenyl)-N-methylbenzamide or 2-cyano-N-(4-methoxyphenyl)-N-methylbenzamide.
Oxidation: Products such as 2-iodo-N-(4-formylphenyl)-N-methylbenzamide or 2-iodo-N-(4-carboxyphenyl)-N-methylbenzamide.
Reduction: Products such as 2-iodo-N-(4-methoxyphenyl)-N-methylbenzylamine.
Scientific Research Applications
2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used in studies to understand the interaction of iodine-containing compounds with biological systems.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding. The methoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-(4-methoxyphenyl)benzamide: Lacks the methyl group on the nitrogen atom.
2-iodo-N-(4-methoxyphenyl)-N-ethylbenzamide: Has an ethyl group instead of a methyl group.
2-iodo-N-(4-methoxyphenyl)-N-isopropylbenzamide: Has an isopropyl group instead of a methyl group.
Uniqueness
2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the iodine atom can significantly influence its reactivity and biological activity. The methoxy group can enhance its solubility in organic solvents, and the methyl group can affect its steric properties and binding interactions.
Properties
IUPAC Name |
2-iodo-N-(4-methoxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-17(11-7-9-12(19-2)10-8-11)15(18)13-5-3-4-6-14(13)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKUNGCBHFFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


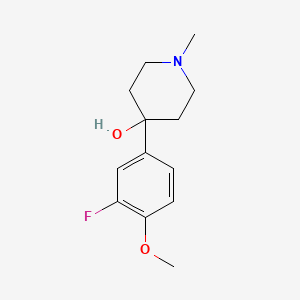

![Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B7874563.png)
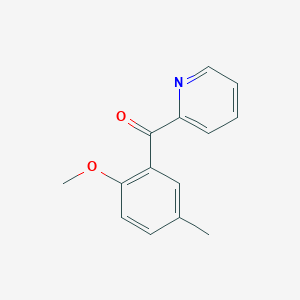
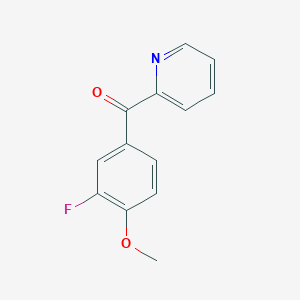
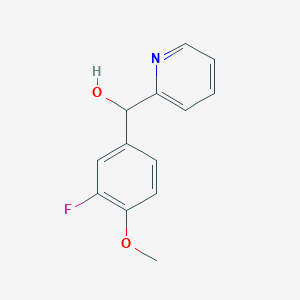

![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7874599.png)
